8-Undecenal
Overview
Description
8-Undecenal, also known as cis-8-Undecenal, is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde characterized by a double bond located at the eighth carbon of the undecane chain. This compound is known for its pleasant aldehydic odor and is commonly used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Undecenal can be synthesized through various methods, including the oxidation of heptene. A common synthetic route involves the carbon-carbon double bonding and subsequent oxidation reaction. For instance, heptene can be oxidized using an appropriate oxidizing agent under controlled reaction conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but scaled up to meet commercial demands. The production process involves maintaining stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Undecenal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-undecen-1-ol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 8-undecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Undecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly its antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its antifungal and antimicrobial activities.
Industry: this compound is extensively used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 8-Undecenal involves its interaction with biological membranes. As an unsaturated aldehyde, it can disrupt the native membrane-associated functions of integral proteins, leading to antifungal and antimicrobial effects. The compound’s ability to alter membrane fluidity and permeability is a key factor in its biological activity .
Comparison with Similar Compounds
2-Undecenal: Another unsaturated aldehyde with a double bond at the second carbon.
Nonanal: A saturated aldehyde with a similar chain length but no double bond.
Decanal: A saturated aldehyde with a ten-carbon chain.
Comparison: 8-Undecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Compared to 2-Undecenal, this compound has a different odor profile and reactivity due to the location of the double bond. Nonanal and Decanal, being saturated aldehydes, lack the reactivity associated with the double bond in this compound, making them less versatile in certain chemical reactions .
Properties
IUPAC Name |
undec-8-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQXOILNGUCNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052243 | |
Record name | Undec-8-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58296-81-4 | |
Record name | 8-Undecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58296-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Undecenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undec-8-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-8-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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